1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with a suitable nucleophile to form the pyridine ring, followed by cyclization to introduce the pyrrolo moiety .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition metal catalysts and high-temperature conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of FGFR, which is involved in cell growth and differentiation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- involves the inhibition of FGFR signaling pathways. This compound binds to the FGFR, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the arrangement of the nitrogen atoms.
1H-Pyrrolo[3,2-b]pyridines: These compounds have a different arrangement of the pyrrolo and pyridine rings.
1H-Pyrrolo[2,3-c]pyridines: These compounds have a different fusion pattern of the pyrrolo and pyridine rings.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C13H9BrClN3 |
---|---|
Molecular Weight |
322.59 g/mol |
IUPAC Name |
4-bromo-3-[(6-chloropyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c14-10-3-4-16-13-12(10)9(7-18-13)5-8-1-2-11(15)17-6-8/h1-4,6-7H,5H2,(H,16,18) |
InChI Key |
MCTIKJAVALLADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=NC=CC(=C23)Br)Cl |
Origin of Product |
United States |
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